(Ethanesulfonyl)(ethoxy)dimethoxysilane
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Overview
Description
(Ethanesulfonyl)(ethoxy)dimethoxysilane is an organosilicon compound that features both sulfonyl and ethoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ethanesulfonyl)(ethoxy)dimethoxysilane typically involves the reaction of ethanesulfonyl chloride with ethoxy(dimethoxy)silane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[ \text{EtSO}_2\text{Cl} + \text{EtO}\text{Si}(\text{OMe})_2 \rightarrow \text{EtSO}_2\text{Si}(\text{OEt})(\text{OMe})_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and pH) is common to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(Ethanesulfonyl)(ethoxy)dimethoxysilane can undergo various types of chemical reactions, including:
Hydrolysis: The compound can react with water to form silanols and ethanesulfonic acid.
Condensation: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases, with the removal of water or alcohol as a byproduct.
Substitution: Requires nucleophilic reagents and may be facilitated by catalysts or elevated temperatures.
Major Products
Hydrolysis: Produces ethanesulfonic acid and silanols.
Condensation: Forms siloxane polymers or oligomers.
Substitution: Yields substituted silanes with various functional groups.
Scientific Research Applications
(Ethanesulfonyl)(ethoxy)dimethoxysilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing sulfonyl and ethoxy groups into organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and functional versatility.
Industry: Employed in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mechanism of Action
The mechanism by which (ethanesulfonyl)(ethoxy)dimethoxysilane exerts its effects depends on the specific application:
In Materials Science: The compound undergoes hydrolysis and condensation reactions to form siloxane networks, which contribute to the material’s structural integrity and properties.
In Organic Synthesis: Acts as a source of sulfonyl and ethoxy groups, facilitating the formation of new chemical bonds and functional groups in target molecules.
In Biology and Medicine: The compound’s biocompatibility and ability to form stable bonds with biological molecules make it useful for drug delivery and biomedical applications.
Comparison with Similar Compounds
(Ethanesulfonyl)(ethoxy)dimethoxysilane can be compared with other organosilicon compounds, such as:
Dimethyldiethoxysilane: Similar in structure but lacks the sulfonyl group, making it less versatile in certain applications.
Trimethoxysilane: Contains three methoxy groups and is used primarily in the synthesis of siloxane polymers.
Triethoxysilane: Features three ethoxy groups and is commonly used as a coupling agent in various industrial applications.
The presence of the sulfonyl group in this compound distinguishes it from these similar compounds, providing unique reactivity and functionality that can be leveraged in specialized applications.
Properties
CAS No. |
141875-42-5 |
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Molecular Formula |
C6H16O5SSi |
Molecular Weight |
228.34 g/mol |
IUPAC Name |
ethoxy-ethylsulfonyl-dimethoxysilane |
InChI |
InChI=1S/C6H16O5SSi/c1-5-11-13(9-3,10-4)12(7,8)6-2/h5-6H2,1-4H3 |
InChI Key |
PFVDPYPMSPFEML-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OC)(OC)S(=O)(=O)CC |
Origin of Product |
United States |
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